Hydroxydonepezil

Analytical Chemistry Regulatory Compliance Quality Control

Hydroxydonepezil (Donepezil EP Impurity C) is a certified reference standard required for regulatory (ANDA/DMF) method validation and QC release of Donepezil API. This mixture of diastereomers, supplied with full characterization data, is essential for meeting EP/USP monograph thresholds (NMT 0.20%). Differentiate your filing with a compendial-grade material.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 197010-20-1
Cat. No. B192802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxydonepezil
CAS197010-20-1
Synonyms2,3-Dihydro-2-[hydroxy[1-(phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-1H-inden-1-one;  2-[(1-Benzylpiperidin-4-yl)hydroxymethyl]-5,6-dimethoxyindan-1-one
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC
InChIInChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3
InChIKeyQKRVJLPAJNHQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxydonepezil (CAS 197010-20-1): Analytical Reference Standard for Donepezil Impurity C


Hydroxydonepezil, also known as Hydroxy Donepezil or Donepezil EP Impurity C, is a hydroxylated derivative of the acetylcholinesterase inhibitor Donepezil [1]. It is officially classified as a specified impurity in the European Pharmacopoeia (EP) and a Pharmaceutical Analytical Impurity (PAI) by the United States Pharmacopeia (USP), where it serves as a critical reference standard for the quality control of Donepezil Active Pharmaceutical Ingredient (API) and finished drug products [2].

Why Hydroxydonepezil (CAS 197010-20-1) Cannot Be Replaced by a Generic Impurity Standard


Hydroxydonepezil is not a single chemical entity but a defined mixture of diastereomers [1]. Its utility is strictly as a certified reference material, not an active pharmaceutical ingredient, which fundamentally differentiates it from Donepezil and its active metabolites [2]. Replacing it with an unqualified 'impurity standard' or a generic lot without rigorous characterization and regulatory-grade certification (e.g., ISO 17034) would compromise the validity of analytical methods, risk ANDA rejection, and fail to meet the specific identification thresholds required by compendial monographs [3]. The following evidence demonstrates where this compound holds quantifiable, verifiable differentiation relative to alternative reference materials.

Hydroxydonepezil (CAS 197010-20-1): Quantified Differentiation for Analytical and Regulatory Procurement


ISO 17034 Certified Reference Material vs. Non-Certified Analytical Standard

Hydroxydonepezil supplied under ISO 17034 accreditation provides a certified purity and associated uncertainty, which is a requirement for regulatory submissions. Unlike non-certified analytical standards that often come with a simple CoA, this product's value is certified under a quality system recognized by accreditation bodies like ANAB and CNAS, ensuring traceability and reducing the need for in-house re-validation [1].

Analytical Chemistry Regulatory Compliance Quality Control

Official Compendial Designation (EP Impurity C / USP PAI) vs. Unspecified Impurity

This compound is explicitly defined and named in both the European Pharmacopoeia (EP) as Impurity C and by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) [1]. Its identity as a mixture of specific diastereomers (as per EP and USP) is a regulatory requirement . In contrast, a generic 'Hydroxy Donepezil' or unspecified impurity from a non-compendial source would not meet this defined regulatory identity for use in compendial methods or ANDA/DMF filings.

Pharmaceutical Analysis Pharmacopeia Regulatory Filing

Known and Controlled Diastereomeric Composition vs. Isomerically Ambiguous Material

Hydroxydonepezil, as defined by the EP and USP, is a mixture of two specific pairs of diastereomers [1]. Its product literature explicitly states this composition, and its characterization data confirms the specific isomer profile. In contrast, a generic 'Hydroxy Donepezil' from a non-specialist supplier may be an undefined or partially purified mixture, leading to a different impurity profile in HPLC methods, which can cause method variability and out-of-specification (OOS) results during testing.

Analytical Chemistry Chiral Chromatography Reference Material

Hydroxydonepezil (CAS 197010-20-1): Primary Application Scenarios in Pharmaceutical Quality


AND/ANDA Method Validation and Forced Degradation Studies

Hydroxydonepezil (EP Impurity C) is the required reference standard for validating analytical methods for Donepezil API and drug products, as per ICH Q2(R1) guidelines. Its use is mandated for specificity/selectivity testing, establishing system suitability criteria, and performing forced degradation studies to confirm the method can accurately resolve and quantitate this specific process-related impurity [1][2].

Quality Control (QC) Release Testing and Stability Studies

In commercial production, this reference standard is essential for the routine QC release and stability testing of Donepezil batches. It is used to quantify the level of Hydroxy Donepezil impurity, which is a key quality attribute and must be monitored to remain below the specification limit (e.g., NMT 0.20%) as defined in compendial monographs [3].

Regulatory Filings for Generic Drugs (ANDA/DMF)

The procurement and use of a compendially recognized Hydroxydonepezil (EP Impurity C / USP PAI) reference standard is a non-negotiable requirement for a successful ANDA or DMF filing. Using a non-certified or non-compendial material introduces significant regulatory risk, as the FDA and other agencies will require full traceability and identity confirmation of the reference material used in the application's pivotal studies [1].

Technical Documentation Hub

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